molecular formula C18H24N2O3S B2752706 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034367-51-4

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2752706
CAS No.: 2034367-51-4
M. Wt: 348.46
InChI Key: DDYFCXMGPUCYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a thiophene ring, a hydroxyethoxy group, and a phenylpropyl group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functional groups are introduced through reactions such as halogenation, Grignard reactions, or cross-coupling reactions.

    Introduction of the hydroxyethoxy group: This step may involve etherification reactions where an alcohol reacts with an alkyl halide.

    Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Ether derivatives, amides.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiophene ring and urea group could play crucial roles in binding to the target site, influencing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-10-11-23-17(16-8-12-24-14-16)13-20-18(22)19-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,12,14,17,21H,4,7,9-11,13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYFCXMGPUCYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.